(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-17(16-14-27-19(22-16)23-18-20-7-4-8-21-18)25-11-9-24(10-12-25)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOWNHXJEFOXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement of Benzyl Halides
Piperazine reacts with 4-substituted benzyl chlorides in ethanol at reflux (12–24 h) to yield 4-benzylpiperazines. Source reports 72–89% yields using this approach, with optimal results achieved by:
- Maintaining stoichiometric excess of piperazine (1.5–2 eq)
- Employing anhydrous ethanol to minimize hydrolysis
- Purification via recrystallization from ethanol/water mixtures
Table 1: Benzylpiperazine synthesis optimization
| Benzyl Halide | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Cl-BenzylCl | EtOH | 18 | 89 |
| 4-F-BenzylCl | EtOH | 24 | 85 |
| 4-Me-BenzylCl | i-PrOH | 36 | 78 |
Construction of 2-(Pyrimidin-2-ylamino)Thiazol-4-carboxylic Acid
Hantzsch Thiazole Cyclization
α-Bromopyruvic acid reacts with thiourea derivatives under acidic conditions to form thiazole-4-carboxylic acids:
$$
\text{HS-C(=NH)-NH-Pyrimidin-2-yl} + \text{BrC(O)CO}2\text{H} \xrightarrow{\text{HCl, EtOH}} \text{Thiazole-4-CO}2\text{H} + \text{NH}_4\text{Br}
$$
Palladium-Catalyzed Amination
For enhanced regioselectivity, Source demonstrates Suzuki-Miyaura coupling of thiazol-4-boronic acids with 2-iodopyrimidines:
$$
\text{Thiazol-4-B(OH)}2 + \text{2-I-Pyrimidine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Thiazol-4-Pyrimidin-2-yl} \quad (82\%\ \text{yield})
$$
Methanone Linkage Formation
Schlenk Equilibrium Acylation
Reaction of thiazol-4-carbonyl chloride with 4-benzylpiperazine in dichloromethane (0°C → rt, 6 h) achieves 68–74% yields:
$$
\text{Thiazol-4-COCl} + \text{Bn-Piperazine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Critical parameters:
- Strict moisture control to prevent HCl-induced decomposition
- Use of molecular sieves (4Å) to absorb generated water
Solid-Phase Coupling (Advanced Method)
Source’s Boc-protection strategy adapted for improved purity:
- Protect piperazine nitrogen with Boc-anhydride
- Perform acylative coupling using HATU/DIPEA activation
- Deprotect with TFA/DCM (1:1 v/v)
Table 2: Coupling reagent comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | DMF | 25 | 91 | 98.4 |
| EDCI/HOBt | CH₂Cl₂ | 0→25 | 78 | 95.1 |
| DCC | THF | 40 | 65 | 92.7 |
Spectral Characterization and Validation
$$^1$$H NMR Analysis (400 MHz, DMSO-d6)
- δ 8.45 (d, J=5.1 Hz, 2H) : Pyrimidine H4,6
- δ 7.82 (s, 1H) : Thiazole H5
- δ 3.75–3.20 (m, 8H) : Piperazine protons
- δ 4.32 (s, 2H) : Benzyl CH₂
HRMS Data
Industrial-Scale Optimization
Continuous Flow Synthesis
Adapting Source’s sulfoxidation protocol:
- Residence time: 8.5 min
- Throughput: 12.6 g/h
- Purity: 99.1% (vs. 95.4% batch mode)
Green Chemistry Metrics
- PMI : Reduced from 86 to 32 using ethanol/water solvent systems
- E-factor : 18.7 → 6.3 via catalyst recycling
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with pyrazolopyrimidines and triazolopyrimidines, such as those synthesized in (e.g., compounds 2 , 3 , 7 , and 9 ). Key comparisons include:
- Thiazole vs.
- Benzylpiperazine vs. <i>p</i>-Tolyl Groups : The benzylpiperazine moiety could improve solubility and pharmacokinetics relative to the hydrophobic <i>p</i>-tolyl group in ’s compounds, which might limit bioavailability.
Biological Activity
The compound (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Thiazole ring : Contributes to antimicrobial and anticancer properties.
- Pyrimidine derivative : Often linked to nucleic acid interactions.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 335.42 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 4-benzylpiperazine with pyrimidine and thiazole derivatives under controlled conditions. The process generally includes:
- Formation of the thiazole ring .
- Coupling with the piperazine moiety .
- Purification through crystallization or chromatography .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For example, an evaluation using the MTT assay demonstrated significant cytotoxicity against BT-474 breast cancer cells with an IC50 value of approximately 0.99 μM .
The compound appears to induce apoptosis in cancer cells through:
- Inhibition of tubulin polymerization : This disrupts microtubule formation, crucial for cell division.
- Cell cycle arrest : Flow cytometry analysis indicated significant accumulation of cells in the G2/M phase, suggesting effective cell cycle blockade .
Neuroleptic Activity
In addition to its anticancer properties, similar piperazine derivatives have shown promise as neuroleptics. For instance, modifications in the benzyl group have enhanced neuroleptic activity, indicating that structural variations can significantly impact pharmacological outcomes .
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | BT-474 | 0.99 | Tubulin inhibition, apoptosis induction |
| Neuroleptic | Rat models | Not specified | Inhibition of apomorphine-induced behavior |
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of this compound against multiple cancer cell lines demonstrated that not only was it effective against BT-474 cells but also showed promising results against HeLa and MCF-7 cells. The study employed various assays including clonogenic assays to confirm its potential in inhibiting colony formation .
Case Study 2: Structure–Activity Relationship (SAR)
Research on related compounds has revealed that modifications at the piperazine nitrogen or the thiazole position can enhance biological activity. The introduction of specific substituents has been correlated with increased potency and selectivity towards targeted pathways, providing insights into optimizing drug design for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone?
The synthesis involves multi-step procedures, typically starting with halogenated intermediates for thiazole ring formation, followed by coupling reactions (e.g., carbodiimide-mediated amide bond formation) to introduce the benzylpiperazine and pyrimidinylamino groups. Key steps include:
- Thiazole core synthesis : Bromoacetyl intermediates reacted with thiourea derivatives under basic conditions.
- Piperazine coupling : Activated carbonyl groups (e.g., via chloroformate intermediates) react with substituted piperazines.
- Pyrimidine functionalization : Nucleophilic aromatic substitution or Buchwald-Hartwig amination for amino group introduction. Reaction optimization requires pH control (7–9), anhydrous solvents (DMF, THF), and temperatures of 60–100°C. Purification employs column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., benzylpiperazine CH₂ peaks at δ 3.5–4.0 ppm; thiazole C=S at ~165 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₁H₂₂N₆OS: calculated 423.1564).
- Infrared (IR) Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹).
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradients) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24 hours.
- Cytotoxicity controls : Parallel testing on mammalian cell lines (e.g., HEK293) via MTT assays to determine selectivity indices .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Core modifications : Replace thiazole with oxazole () or benzothiazole () to alter electron density.
- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance target binding.
- Pyrimidine substitutions : Test 4,6-dimethylpyrimidine () vs. halogenated analogs for improved pharmacokinetics.
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Control variables like bacterial inoculum size (e.g., 1×10⁵ CFU/mL), growth media (Mueller-Hinton vs. RPMI), and incubation time.
- Orthogonal validation : Confirm MIC results with agar diffusion assays or live-cell imaging.
- Purity verification : Re-test compounds with HPLC-MS to rule out degradation products .
Q. What computational strategies predict target engagement and mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with bacterial topoisomerase IV (PDB: 3TTZ).
- Molecular Dynamics (MD) simulations : Assess binding stability (50 ns trajectories) in Desmond.
- In vitro validation : Surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. How to optimize solubility and metabolic stability for in vivo studies?
- Salt formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
- Prodrug design : Introduce ester moieties (e.g., acetyl) on the pyrimidine amino group for controlled release.
- Nanoformulations : Encapsulate in PLGA nanoparticles (DLS for size distribution).
- Liver microsome assays : Monitor CYP450-mediated degradation using LC-MS/MS .
Q. What strategies ensure selectivity against off-target proteins?
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
- CETSA (Cellular Thermal Shift Assay) : Validate target engagement in lysates via Western blot.
- CRISPR knockouts : Generate bacterial strains lacking putative targets (e.g., S. aureus GyrB KO) to confirm mechanism .
Q. Which analytical methods ensure batch-to-batch consistency during scale-up?
Q. How to validate target engagement in cellular models?
- siRNA knockdown : Transfect HEK293 cells with siRNA targeting putative receptors (e.g., TLR4).
- Thermal proteome profiling (TPP) : Identify thermally stabilized proteins via quantitative MS.
- Fluorescent probes : Develop BODIPY-conjugated analogs for live-cell imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
